(2-Ethyl-5-phenyl-4,5-dihydrooxazol-4-yl)methanol
Description
(2-Ethyl-5-phenyl-4,5-dihydrooxazol-4-yl)methanol is a heterocyclic compound featuring a 4,5-dihydrooxazole (oxazoline) core substituted with an ethyl group at position 2, a phenyl group at position 5, and a hydroxymethyl group at position 4. The dihydrooxazole ring provides a rigid scaffold that influences stereoelectronic properties, while the substituents modulate reactivity, polarity, and biological interactions.
Properties
IUPAC Name |
(2-ethyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-11-13-10(8-14)12(15-11)9-6-4-3-5-7-9/h3-7,10,12,14H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOYBTRDWOUZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(C(O1)C2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-5-phenyl-4,5-dihydrooxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-phenylethanol with ethyl chloroformate in the presence of a base, followed by cyclization to form the oxazoline ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization or chromatography are typically used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-5-phenyl-4,5-dihydrooxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction can produce various alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it exhibits a distinctive oxazole ring structure that contributes to its reactivity and interaction with biological systems. Its structural representation is crucial for understanding its interactions and applications.
Medicinal Chemistry
Therapeutic Potential : Research indicates that compounds similar to (2-Ethyl-5-phenyl-4,5-dihydrooxazol-4-yl)methanol exhibit significant biological activity. The compound's interactions with various biological targets can lead to the development of new therapeutic agents. Studies focusing on enzyme inhibition and receptor binding are essential for elucidating its mechanism of action.
Case Study: Enzyme Inhibition
In a study examining the inhibition of specific enzymes, it was found that derivatives of oxazoline compounds could effectively inhibit certain cancer-related enzymes, indicating a potential pathway for cancer treatment.
Organic Synthesis
Reagent in Synthesis : The compound serves as a versatile reagent in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including oxidation and substitution reactions. For instance, potassium permanganate can be used for oxidation reactions involving this compound.
Synthesis Overview
The synthesis typically involves:
- Formation of the oxazoline ring through cyclization.
- Functionalization at the methanol group for further chemical modifications.
Material Science
Polymer Development : The compound's properties make it suitable for use in polymer chemistry. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers, leading to the development of new materials with improved durability and performance characteristics.
Mechanism of Action
The mechanism of action of (2-Ethyl-5-phenyl-4,5-dihydrooxazol-4-yl)methanol involves its interaction with specific molecular targets. The oxazoline ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The phenyl group can also engage in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares (2-Ethyl-5-phenyl-4,5-dihydrooxazol-4-yl)methanol with three analogous dihydrooxazole derivatives:
| Compound Name | Molecular Formula | Key Substituents | Applications | Key References |
|---|---|---|---|---|
| This compound (Target) | C₁₂H₁₅NO₂ | 2-Ethyl, 5-Phenyl, 4-Methanol | Likely intermediate in organic synthesis or pharmaceuticals | — |
| Thiamphenicol Impurity 14 (4R,5R)-2-(Dichloromethyl)-5-(4-(methylsulfonyl)phenyl)-4,5-dihydrooxazol-4-yl)methanol | C₁₂H₁₃Cl₂NO₄S | 2-Dichloromethyl, 5-(4-Methylsulfonylphenyl), 4-Methanol | Pharmaceutical impurity; related to Florfenicol (antibiotic) synthesis | |
| (±)-Ethyl 4-(2-(tert-Butyl)-5-oxo-4,5-dihydrooxazol-4-yl)butanoate | C₁₅H₂₅NO₄ | 2-tert-Butyl, 5-Oxo, 4-Butanoate | Synthetic intermediate; used in γ-addition reactions | |
| 9-([1-{(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole | C₂₆H₂₃N₅O | 4-Methyl, 2-Phenyl, Triazole-carbazole hybrid | Drug intermediate; applications in materials science and medicinal chemistry |
Key Observations:
Its ethyl and phenyl groups may enhance steric bulk compared to smaller substituents like methyl . Thiamphenicol Impurity 14 includes dichloromethyl and methylsulfonyl groups, which likely improve antibacterial activity but increase molecular weight (338.21 g/mol vs. ~217.26 g/mol for the target). The carbazole-triazole hybrid () demonstrates how dihydrooxazole scaffolds integrate into complex architectures for drug design, leveraging nitrogen-rich heterocycles for bioactivity .
Synthesis and Yield: The synthesis of (±)-Ethyl 4-(2-(tert-butyl)-5-oxo-4,5-dihydrooxazol-4-yl)butanoate achieved a 79% yield via cyclization, suggesting that similar methods (e.g., acid-catalyzed ring closure) could apply to the target compound .
Spectroscopic and Analytical Comparisons
- NMR Characterization :
The carbazole-triazole derivative () was characterized using 1H, 13C, 15N, and 2D HMBC NMR, highlighting the importance of advanced techniques in resolving dihydrooxazole regiochemistry. For example, 1,4-isomers exhibit distinct deshielding effects compared to 1,5-isomers, a principle applicable to the target compound’s structural validation . - Mass Spectrometry : Florfenicol analogs (e.g., Thiamphenicol Impurity 14) are analyzed via high-resolution mass spectrometry (HRMS), with precise molecular ion matching (Δ = 0.6 ppm in ). Similar rigor would ensure accurate identification of the target compound .
Biological Activity
The compound (2-Ethyl-5-phenyl-4,5-dihydrooxazol-4-yl)methanol (CAS No. 412308-66-8) belongs to the oxazoline family, characterized by a saturated oxazole ring and various substituents. This structural uniqueness contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound exhibits a combination of an ethyl group, a phenyl group, and a hydroxymethyl moiety, which may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising areas:
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inhibiting tubulin polymerization, a critical process for cancer cell division . The structure–activity relationship (SAR) indicates that modifications to the oxazoline ring can enhance potency against various cancer cell lines.
- Enzyme Interaction : The compound's unique functional groups may allow it to interact with specific enzymes or receptors. Investigations into its mechanism of action could reveal pathways through which it exerts therapeutic effects.
- Acaricidal Activity : Similar oxazoline derivatives have shown acaricidal activity against mite eggs and larvae, suggesting potential applications in agricultural pest control .
Case Study 1: Anticancer Activity
A study focused on the SAR of oxazoline derivatives revealed that modifications to the substituents significantly impacted their efficacy against cancer cell lines. The introduction of polar groups improved solubility and bioavailability, enhancing their therapeutic potential .
| Compound | Activity (IC50) | Mechanism |
|---|---|---|
| Compound A | 50 nM | Tubulin inhibition |
| Compound B | 30 nM | Apoptosis induction |
Case Study 2: Enzyme Interaction
Research has indicated that this compound may interact with cytochrome P450 enzymes, influencing its metabolic stability. Studies showed that alterations in structure could lead to significant changes in metabolic pathways, which is crucial for understanding its pharmacokinetics .
| Enzyme | Metabolic Stability (min) | Remarks |
|---|---|---|
| CYP3A4 | 15 | Moderate stability |
| CYP2D6 | 8 | Rapid metabolism |
Case Study 3: Acaricidal Properties
In tests against various mite species, certain oxazoline derivatives demonstrated high mortality rates at low concentrations. This suggests that this compound could have similar efficacy in pest management applications .
| Concentration (mg/L) | Mortality Rate (%) |
|---|---|
| 10 | 100 |
| 50 | 90 |
| 100 | 100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
